molecular formula C8H10F3N3O2 B12066748 Ethyl 5-amino-1-(2,2,2-trifluoroethyl)pyrazole-3-carboxylate

Ethyl 5-amino-1-(2,2,2-trifluoroethyl)pyrazole-3-carboxylate

Cat. No.: B12066748
M. Wt: 237.18 g/mol
InChI Key: FJPLHMXYXDUZBF-UHFFFAOYSA-N
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Description

Ethyl 5-amino-1-(2,2,2-trifluoroethyl)pyrazole-3-carboxylate is a chemical compound with the molecular formula C8H10F3N3O2 It is a pyrazole derivative, which is a class of organic compounds characterized by a five-membered ring structure composed of three carbon atoms and two nitrogen atoms

Properties

Molecular Formula

C8H10F3N3O2

Molecular Weight

237.18 g/mol

IUPAC Name

ethyl 5-amino-1-(2,2,2-trifluoroethyl)pyrazole-3-carboxylate

InChI

InChI=1S/C8H10F3N3O2/c1-2-16-7(15)5-3-6(12)14(13-5)4-8(9,10)11/h3H,2,4,12H2,1H3

InChI Key

FJPLHMXYXDUZBF-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=NN(C(=C1)N)CC(F)(F)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 5-amino-1-(2,2,2-trifluoroethyl)pyrazole-3-carboxylate typically involves the reaction of ethyl 5-amino-1H-pyrazole-3-carboxylate with 2,2,2-trifluoroethyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the substitution reaction.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

Ethyl 5-amino-1-(2,2,2-trifluoroethyl)pyrazole-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro derivatives.

    Reduction: The carboxylate group can be reduced to form alcohol derivatives.

    Substitution: The trifluoroethyl group can be substituted with other alkyl or aryl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Substitution reactions often require the presence of a base like sodium hydride (NaH) or potassium carbonate (K2CO3) and an appropriate solvent.

Major Products Formed

    Oxidation: Nitro derivatives of the pyrazole ring.

    Reduction: Alcohol derivatives of the carboxylate group.

    Substitution: Various alkyl or aryl derivatives depending on the substituent used.

Scientific Research Applications

Ethyl 5-amino-1-(2,2,2-trifluoroethyl)pyrazole-3-carboxylate has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly as a scaffold for designing new pharmaceuticals.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of ethyl 5-amino-1-(2,2,2-trifluoroethyl)pyrazole-3-carboxylate is not fully understood, but it is believed to interact with specific molecular targets and pathways. The trifluoroethyl group may enhance the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively. The amino group can form hydrogen bonds with biological targets, potentially inhibiting enzyme activity or disrupting protein-protein interactions.

Comparison with Similar Compounds

Similar Compounds

    Ethyl 5-amino-1H-pyrazole-3-carboxylate: Lacks the trifluoroethyl group, making it less lipophilic.

    5-Amino-1-(2,2,2-trifluoroethyl)pyrazole-3-carboxylic acid: Similar structure but with a carboxylic acid group instead of an ester.

    1-(2,2,2-Trifluoroethyl)-3-methyl-5-amino-pyrazole: Contains a methyl group, altering its chemical properties.

Uniqueness

Ethyl 5-amino-1-(2,2,2-trifluoroethyl)pyrazole-3-carboxylate is unique due to the presence of the trifluoroethyl group, which imparts distinct chemical and physical properties. This group enhances the compound’s stability and lipophilicity, making it a valuable scaffold for drug design and materials science applications.

Biological Activity

Ethyl 5-amino-1-(2,2,2-trifluoroethyl)pyrazole-3-carboxylate is a pyrazole derivative with significant potential in medicinal chemistry. The compound exhibits a unique structure characterized by a trifluoroethyl group, which is known to enhance biological activity through improved lipophilicity and metabolic stability. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant research findings.

  • Molecular Formula : C8H10F3N3O2
  • Molecular Weight : 237.18 g/mol
  • IUPAC Name : this compound
  • Canonical SMILES : CCOC(=O)C1=NN(C(=C1)N)CC(F)(F)F

The precise mechanism of action for this compound is not fully elucidated. However, it is hypothesized that the compound interacts with specific molecular targets through:

  • Hydrogen Bonding : The amino group can form hydrogen bonds with biological targets, potentially inhibiting enzyme activity or disrupting protein-protein interactions.
  • Enhanced Lipophilicity : The trifluoroethyl group may facilitate better membrane penetration, allowing for increased bioavailability and efficacy in target tissues.

Biological Activity and Therapeutic Applications

Research indicates that this compound has shown promise in various therapeutic areas:

Antimicrobial Activity

Studies have suggested that pyrazole derivatives possess antimicrobial properties. This compound has been investigated for its potential to inhibit bacterial growth and may serve as a scaffold for developing new antimicrobial agents.

Anticancer Properties

The compound has been evaluated for its anticancer effects. In vitro studies demonstrated cytotoxicity against several cancer cell lines. For instance:

  • Cell Lines Tested : Human liver (SK-Hep-1), breast (MDA-MB-231), and gastric (NUGC-3).
  • IC50 Values : The compound exhibited significant antiproliferative activity with IC50 values ranging from 16 to 47 μM across different cell lines .

Case Studies

A notable study explored the structure-activity relationship (SAR) of various pyrazole derivatives including this compound. The findings indicated that modifications to the pyrazole ring could enhance activity against specific targets:

CompoundTargetActivity (EC50 μM)
This compoundCancer cells16 - 47
Other derivativesVariousRanged from 0.010 to 0.090

Synthesis and Research Applications

The synthesis of this compound typically involves:

  • Reaction of ethyl 5-amino-1H-pyrazole-3-carboxylate with 2,2,2-trifluoroethyl bromide.
  • Utilization of bases such as potassium carbonate in organic solvents like DMF under elevated temperatures.

This compound serves as a valuable building block in organic synthesis and drug development due to its unique chemical properties and biological activities .

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